molecular formula C30H25F3O5 B4729734 ethyl 3,4,5-tris[(2-fluorobenzyl)oxy]benzoate

ethyl 3,4,5-tris[(2-fluorobenzyl)oxy]benzoate

Cat. No. B4729734
M. Wt: 522.5 g/mol
InChI Key: UTDQEVSQKXARIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,4,5-tris[(2-fluorobenzyl)oxy]benzoate, also known as TFB-Et, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TFB-Et is a member of the benzoate ester family and is known for its unique chemical structure, which makes it a promising candidate for use in drug development.

Mechanism of Action

The mechanism of action of ethyl 3,4,5-tris[(2-fluorobenzyl)oxy]benzoate is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This compound may also modulate the activity of certain enzymes and receptors involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, this compound has been found to have antioxidant activity and may be useful in preventing cellular damage caused by free radicals. This compound has also been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 3,4,5-tris[(2-fluorobenzyl)oxy]benzoate is its unique chemical structure, which makes it a promising candidate for use in drug development. However, this compound is a synthetic compound and may be difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on ethyl 3,4,5-tris[(2-fluorobenzyl)oxy]benzoate. One area of interest is the development of this compound-based drugs for the treatment of chronic inflammatory diseases and neurodegenerative diseases. Another area of interest is the study of this compound's anti-cancer properties and its potential use in cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Ethyl 3,4,5-tris[(2-fluorobenzyl)oxy]benzoate has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. One study found that this compound has anti-inflammatory properties and may be useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another study showed that this compound has neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 3,4,5-tris[(2-fluorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25F3O5/c1-2-35-30(34)23-15-27(36-17-20-9-3-6-12-24(20)31)29(38-19-22-11-5-8-14-26(22)33)28(16-23)37-18-21-10-4-7-13-25(21)32/h3-16H,2,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDQEVSQKXARIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2F)OCC3=CC=CC=C3F)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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